molecular formula C6H5BrIN B187669 4-Bromo-2-iodoaniline CAS No. 66416-72-6

4-Bromo-2-iodoaniline

Cat. No. B187669
Key on ui cas rn: 66416-72-6
M. Wt: 297.92 g/mol
InChI Key: HHTYEQWCHQEJNV-UHFFFAOYSA-N
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Patent
US07119120B2

Procedure details

To a mixture of 900 mL of MeOH and 100 mL water 4-bromoaniline (40.0 g, 0.232 mol) was added and the resulting solution was cooled in an ice bath. To this 35 mL of concentrated H2SO4 was added followed by a 1 M solution of ICl (255 mL 0.232 mol) in CH2Cl2. The bath was then removed and the reaction was stirred overnight. The volatiles were then removed by rotary evaporation, 200 mL of ice water was added to the product along with 500 mL CH2Cl2. The mixture was made strongly basic with 1 M NaOH and then extracted (3×CH2Cl2). The combined extracts were dried with Na2SO4 and then concentrated and dried in vacuo to give 2-iodo-4-bromoaniline. 1H-NMR (400 MHz, CDCl3): δ 4.1 (s, 2H, NH), 6.60 (m, 1H, NCH), 7.22 (m, 1H, CHCH), 7.77 (s, 1H, ICCHCBr). The crude product was then added to a mixture of acetyl chloride (36.0 g, 0.472 mol) and pyridine (56.0 g, 0.708 mol) in 1 L of dry THF cooled in an ice bath. The bath was then removed and the resulting mixture was stirred at room temperature overnight. THF was removed by rotary evaporation and then 400 mL of ice water was added. The product was extracted with CH2Cl2 (3×300 mL) and then the layers were combined and dried with Na2SO4. Silica column chromatography using mixtures of EtOAc and hexanes gave 12 g of 2-Iodo-4-bromoacetanilide. 1H-NMR (400 MHz, CDCl3): δ=2.24 (s, 3H, CH3), 7.39 (s, 1H, NH), 7.46 (d, 8.4 Hz, 1H, BrCCH), 7.90 (s, 1H, ICCHCBr), 8.13 (d, 8.0 Hz, 1H, NCCH).
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Name
water 4-bromoaniline
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
255 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.[Br:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.O.OS(O)(=O)=O.[I:17]Cl>C(Cl)Cl>[I:17][C:9]1[CH:10]=[C:4]([Br:3])[CH:5]=[CH:6][C:7]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
CO
Name
water 4-bromoaniline
Quantity
100 mL
Type
reactant
Smiles
BrC1=CC=C(N)C=C1.O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
255 mL
Type
reactant
Smiles
ICl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The bath was then removed
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed by rotary evaporation, 200 mL of ice water
ADDITION
Type
ADDITION
Details
was added to the product along with 500 mL CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted (3×CH2Cl2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(N)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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